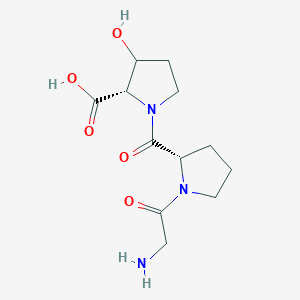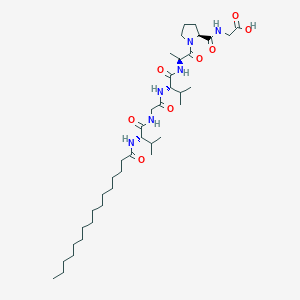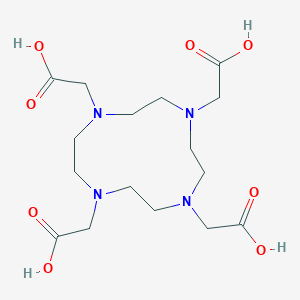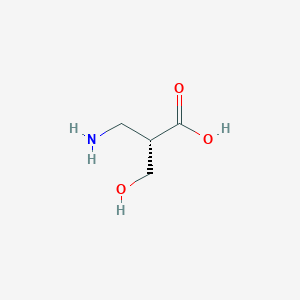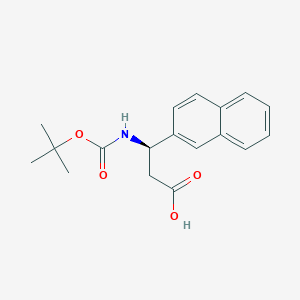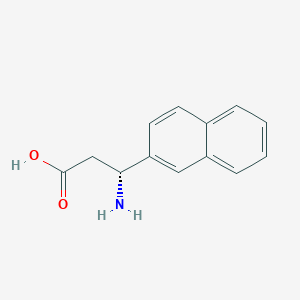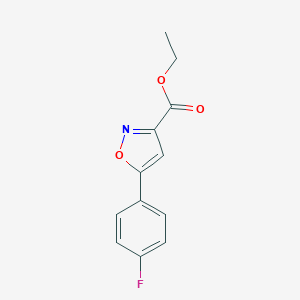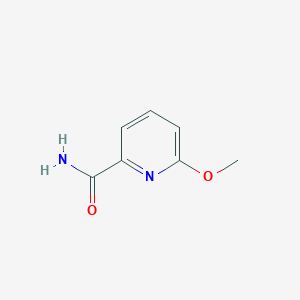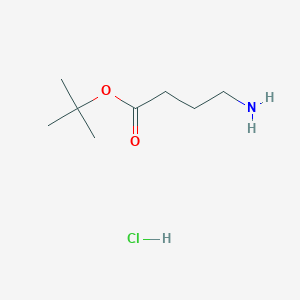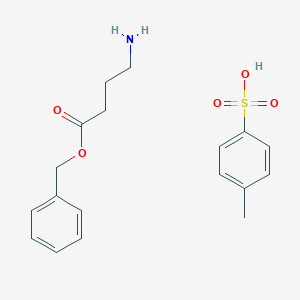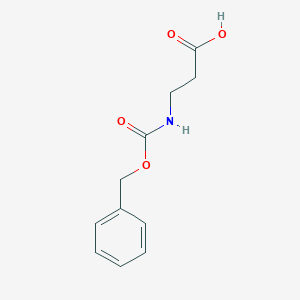
棕榈酰四肽-7
描述
Palmitoyl tetrapeptide-7, part of Matrixyl 3000, is a skin repair ingredient with anti-aging properties . It is a synthetic peptide composed of four amino acids (glycine-glutamine-proline-arginine) and palmitic acid . It has anti-aging and stabilizing effects and is often used in cosmetics . It helps interrupt factors in skin which lead to irritation & collagen loss .
Synthesis Analysis
Palmitoyl tetrapeptide-7 is obtained by chemical synthesis . For each peptide, coupling of amino acids is followed by a last coupling with palmitic acid . The peptides are then solubilized in a jellified excipient .
Molecular Structure Analysis
The molecular structure of Palmitoyl tetrapeptide-7 is C36H66N8O9 . It is a synthetic peptide composed of four amino acids (glycine-glutamine-proline-arginine) and palmitic acid .
Chemical Reactions Analysis
Palmitoyl tetrapeptide-7 is a synthetic peptide that is made up of four amino acids: glycine, glutamine, proline, and alanine . It is a modified form of a natural peptide called Matrixyl, which was originally discovered in the 1990s for its potential anti-aging properties .
科学研究应用
Anti-Inflammatory and Immunomodulatory Effects
Palmitoyl tetrapeptide-7 has been shown to reduce the production of Interleukin-6 (IL-6) by keratinocytes and fibroblasts in the skin. IL-6 is a mediator of inflammation that can lead to the degradation of extracellular matrix components, promoting wrinkle formation and reducing skin firmness and elasticity .
Wrinkle Reduction and Skin Elasticity
This compound mimics the activity of immunoglobulin G and signals to the skin to stop inflammation. Studies have demonstrated its effectiveness in reducing wrinkles and enhancing collagen content, contributing to improved skin texture and elasticity .
Cosmetic Formulation Trends
Palmitoyl tetrapeptide-7 is one of the most used peptides in anti-aging cosmetic formulations. The trend has shifted from synthesis to biotechnological processing as the dominant source for obtaining these peptides .
UVB-Irradiation Response
As a fragment of immunoglobulin G, Palmitoyl tetrapeptide-7 decreases IL-6 secretion in a basal setting and serves as an anti-inflammatory agent after exposure to UVB irradiation, helping to protect the skin from sun damage .
作用机制
Target of Action
Palmitoyl Tetrapeptide-7, also known as Pal-Gly-Gln-Pro-Arg-OH, primarily targets keratinocytes and fibroblasts , which are key cells in the skin . It specifically interacts with these cells to regulate the production of Interleukin-6 (IL-6) , a mediator of inflammation .
Mode of Action
Palmitoyl Tetrapeptide-7 acts as a cellular messenger . It reduces the production of IL-6 by keratinocytes and fibroblasts . This reduction in IL-6 production is particularly significant in a basal setting and after exposure to UVB-irradiation .
Biochemical Pathways
The primary biochemical pathway affected by Palmitoyl Tetrapeptide-7 involves the regulation of inflammatory responses . By inhibiting the excessive release of IL-6, Palmitoyl Tetrapeptide-7 helps to alleviate inappropriate inflammatory reactions and glycation damage .
Pharmacokinetics
This allows it to effectively interact with its targets and exert its anti-inflammatory and anti-aging effects .
Result of Action
The molecular and cellular effects of Palmitoyl Tetrapeptide-7’s action are primarily related to its anti-inflammatory properties . By reducing IL-6 production, it leads to a slower degradation of the extracellular matrix components, thereby reducing wrinkle formation and enhancing skin firmness and elasticity . This protective effect helps to preserve the skin’s natural youthfulness and boost its replenishment .
Action Environment
Environmental factors such as exposure to pollutants, free radicals, or other chemicals can induce inflammation and increase IL-6 production . Palmitoyl Tetrapeptide-7 can help to mitigate these effects by reducing IL-6 production, thereby protecting the skin from inflammation-related damage . Additionally, its anti-inflammatory action extends to reducing melanin production, which can be influenced by environmental factors .
安全和危害
未来方向
The use of peptides in anti-aging cosmetics increased by 7.2%, while the variety and the number of peptide combinations in products have increased by 88.5% . The most used peptides in anti-aging cosmetic formulations are, in descending order, Palmitoyl Tetrapeptide-7, Palmitoyl Oligopeptide and Acetyl Hexapeptide-8 . In 2011, the majority of peptides were obtained from synthesis, while in 2018, biotechnology processing was the dominant source . This study provides an overview of the market trends regarding the use of peptides in anti-aging products, providing meaningful data for scientists involved in the development of new peptides to identify opportunities for innovation in this area .
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-(hexadecanoylamino)acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62N8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(44)39-24-30(45)40-25(20-21-28(35)43)32(47)42-23-16-18-27(42)31(46)41-26(33(48)49)17-15-22-38-34(36)37/h25-27H,2-24H2,1H3,(H2,35,43)(H,39,44)(H,40,45)(H,41,46)(H,48,49)(H4,36,37,38)/t25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRKJQSLKLYWBQ-QKDODKLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176644 | |
| Record name | Palmitoyl tetrapeptide-7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyl tetrapeptide-7 | |
CAS RN |
221227-05-0 | |
| Record name | Palmitoyl tetrapeptide-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221227050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl tetrapeptide-7 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Palmitoyl tetrapeptide-7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL TETRAPEPTIDE-7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q41S464P1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




